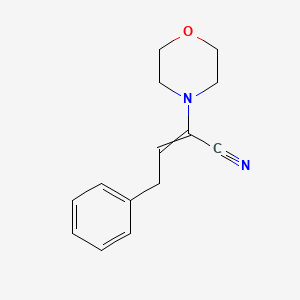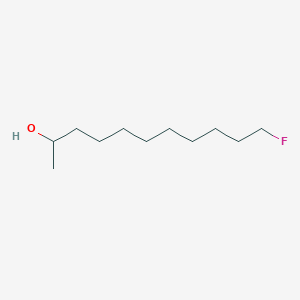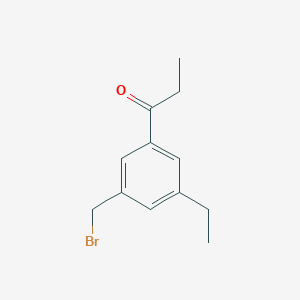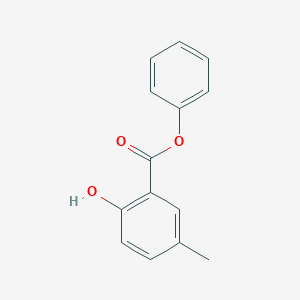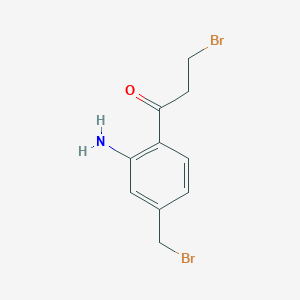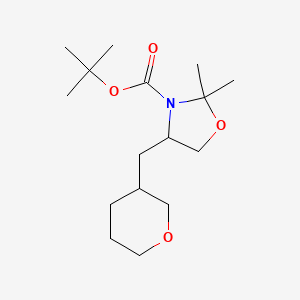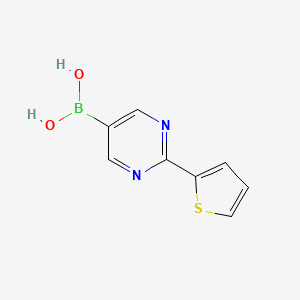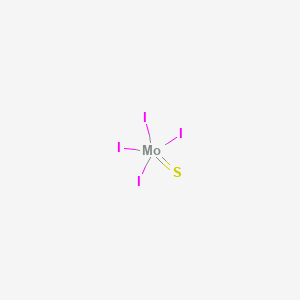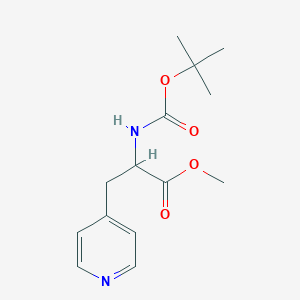
o-(4-Amino-m-tolylazo)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-(4-Amino-m-tolylazo)phenol: is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. The compound is known for its vibrant color and is often used in dyeing processes. Its molecular formula is C13H13N3O, and it has a molecular weight of 227.29 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Diazotization and Coupling Reaction: The most common method for synthesizing o-(4-Amino-m-tolylazo)phenol involves the diazotization of 4-amino-m-toluidine followed by a coupling reaction with phenol. The diazotization process typically requires sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C).
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: o-(4-Amino-m-tolylazo)phenol can undergo oxidation reactions to form quinones.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sulfuric acid (H2SO4) for nitration, aluminum chloride (AlCl3) for Friedel-Crafts reactions
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives
Aplicaciones Científicas De Investigación
Chemistry:
Dye Synthesis: o-(4-Amino-m-tolylazo)phenol is widely used in the synthesis of azo dyes due to its vibrant color properties.
Biology:
Biological Staining: The compound is used as a staining agent in biological research to highlight specific structures in cells and tissues.
Medicine:
Drug Development: Research is ongoing to explore the potential of azo compounds, including this compound, in drug development for their antimicrobial and anticancer properties.
Industry:
Textile Industry: The compound is used in the textile industry for dyeing fabrics.
Plastics and Coatings: It is also used in the production of plastics and coatings to impart color and improve material properties.
Mecanismo De Acción
Molecular Targets and Pathways:
Proteolytic Activity: o-(4-Amino-m-tolylazo)phenol acts as a proteolytic agent, breaking down proteins by hydrolyzing peptide bonds.
Antimicrobial Action: The compound interferes with bacterial cell wall synthesis and DNA replication, leading to increased sensitivity of bacterial cells to the compound.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
102107-60-8 |
|---|---|
Fórmula molecular |
C13H13N3O |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2-[(4-amino-3-methylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C13H13N3O/c1-9-8-10(6-7-11(9)14)15-16-12-4-2-3-5-13(12)17/h2-8,17H,14H2,1H3 |
Clave InChI |
BSBLFVUFNYTTLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N=NC2=CC=CC=C2O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


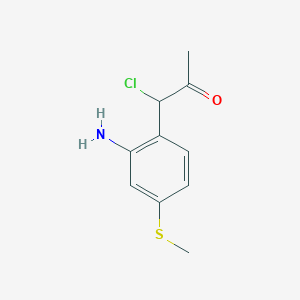
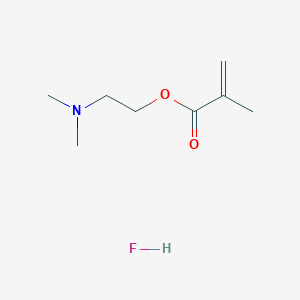
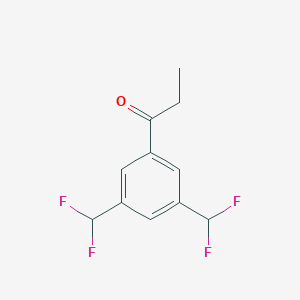
![2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide](/img/structure/B14070453.png)
